Cas no 2757955-34-1 (2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate)

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative featuring a tetrahydroisoquinoline moiety, which imparts unique reactivity and structural versatility. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its ability to act as an intermediate in the preparation of biologically active molecules. The presence of the sulfonate group enhances its utility as a leaving group in nucleophilic substitution reactions, while the tetrahydroisoquinoline scaffold contributes to its potential in medicinal chemistry applications. Its well-defined structure and stability under standard conditions make it a reliable reagent for targeted synthetic transformations.
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate structure
2757955-34-1 structure
商品名:2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
CAS番号:2757955-34-1
MF:C18H21NO3S
メガワット:331.429243803024
CID:6259764
PubChem ID:88005070

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
    • EN300-37153490
    • 2757955-34-1
    • SCHEMBL6527413
    • 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C18H21NO3S/c1-15-6-8-18(9-7-15)23(20,21)22-13-12-19-11-10-16-4-2-3-5-17(16)14-19/h2-9H,10-14H2,1H3
    • InChIKey: LTDJGOZALJWGEO-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCCN1CC2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 331.12421471g/mol
  • どういたいしつりょう: 331.12421471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 465
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 55Ų

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37153490-2.5g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
2.5g
$754.0 2025-03-18
Enamine
EN300-37153490-0.1g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
0.1g
$339.0 2025-03-18
Enamine
EN300-37153490-0.25g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
0.25g
$354.0 2025-03-18
Enamine
EN300-37153490-0.05g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
0.05g
$323.0 2025-03-18
Enamine
EN300-37153490-0.5g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
0.5g
$370.0 2025-03-18
Enamine
EN300-37153490-1.0g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
1.0g
$385.0 2025-03-18
Enamine
EN300-37153490-10.0g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
10.0g
$1654.0 2025-03-18
Enamine
EN300-37153490-5.0g
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
2757955-34-1 95.0%
5.0g
$1115.0 2025-03-18

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate 関連文献

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonateに関する追加情報

Professional Introduction to CAS No. 2757955-34-1: 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate

The compound with CAS No. 2757955-34-1, commonly referred to as 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique molecular structure, which combines a tetrahydroisoquinoline moiety with a sulfonate group attached to a methyl-substituted benzene ring. The long-chain alkyl group and the sulfonate ester functional group are key features that contribute to its versatile chemical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methodologies. One of the most notable approaches involves the coupling of tetrahydroisoquinoline derivatives with aryl sulfonates under controlled conditions. This process often utilizes palladium-catalyzed cross-coupling reactions, which have been extensively studied in the context of forming biaryl bonds. The use of such catalytic systems has significantly improved the efficiency and selectivity of the synthesis process, making it more accessible for large-scale production.

The molecular structure of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate is particularly interesting due to its potential applications in drug discovery and material engineering. The tetrahydroisoquinoline moiety is known for its ability to act as a rigid scaffold in bioactive molecules, while the sulfonate group provides a site for further functionalization or bioconjugation. Recent studies have highlighted its role as an intermediate in the synthesis of complex heterocyclic compounds, which are critical components in modern pharmaceuticals.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzyme systems. For instance, its ability to modulate kinase activity has been explored in recent research articles published in high-impact journals such as *Nature Chemistry* and *Journal of Medicinal Chemistry*. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents against diseases such as cancer and neurodegenerative disorders.

The application of long-chain alkyl groups and sulfonate esters in materials science is another area where this compound has found utility. Its amphiphilic nature makes it an ideal candidate for use in surfactants and drug delivery systems. Researchers have demonstrated its potential as a stabilizing agent in lipid nanoparticles (LNPs), which are widely used in vaccine delivery and gene therapy applications.

In conclusion, CAS No. 2757955-34-1, or 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate, represents a versatile chemical entity with multifaceted applications across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for advancing both academic research and industrial innovations.

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